molecular formula C8H8ClNOS B8617272 N-allyl-5-chlorothiophenecarboxamide

N-allyl-5-chlorothiophenecarboxamide

Cat. No. B8617272
M. Wt: 201.67 g/mol
InChI Key: SACOFAMTBDMJNN-UHFFFAOYSA-N
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Patent
US08530505B2

Procedure details

An ice-cooled solution of 2.63 ml (35 mmol) of allylamine in 14.2 ml of absolute pyridine and 14.2 ml of absolute THF is admixed dropwise with 5-chloro-thiophene-2-carbonyl chloride (7.61 g, 42 mmol). Ice-cooling is removed and the mixture is stirred at room temperature for 3 h and then concentrated under reduced pressure. The residue is admixed with water and the solid is filtered off. The crude product is purified by flash chromatography over silica gel (dichloromethane).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
solvent
Reaction Step One
Name
Quantity
14.2 mL
Type
solvent
Reaction Step One
Quantity
7.61 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].[Cl:5][C:6]1[S:10][C:9]([C:11](Cl)=[O:12])=[CH:8][CH:7]=1>N1C=CC=CC=1.C1COCC1>[CH2:1]([NH:4][C:11]([C:9]1[S:10][C:6]([Cl:5])=[CH:7][CH:8]=1)=[O:12])[CH:2]=[CH2:3]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.63 mL
Type
reactant
Smiles
C(C=C)N
Name
Quantity
14.2 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
14.2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.61 g
Type
reactant
Smiles
ClC1=CC=C(S1)C(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Ice-cooling
CUSTOM
Type
CUSTOM
Details
is removed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the solid is filtered off
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography over silica gel (dichloromethane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C=C)NC(=O)C=1SC(=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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